N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
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Overview
Description
N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a complex organic compound that features a cyclohexyl group, a phenyl group, a pyridinyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexyl(phenyl)methyl Intermediate: This step involves the reaction of cyclohexyl bromide with benzyl chloride in the presence of a base such as sodium hydroxide to form the cyclohexyl(phenyl)methyl intermediate.
Piperazine Derivative Formation: The next step involves the reaction of the cyclohexyl(phenyl)methyl intermediate with 4-(pyridin-2-yl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives at the benzylic position.
Scientific Research Applications
N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)aminophenyl)piperidine-4-carboxamide: This compound shares structural similarities with N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide and is studied for its anti-angiogenic and DNA cleavage activities.
N-(4-Methyl-3-(4-(pyridin-2-yl)pyrimidin-2-yl)aminophenyl)piperidine-4-carboxamide: Another similar compound with potential anticancer properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
112063-45-3 |
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Molecular Formula |
C26H36N4O |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-[cyclohexyl(phenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide |
InChI |
InChI=1S/C26H36N4O/c31-25(28-26(22-10-3-1-4-11-22)23-12-5-2-6-13-23)15-9-17-29-18-20-30(21-19-29)24-14-7-8-16-27-24/h1,3-4,7-8,10-11,14,16,23,26H,2,5-6,9,12-13,15,17-21H2,(H,28,31) |
InChI Key |
PDACTQZHORRFGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)NC(=O)CCCN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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